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Compound of Interest

Compound Name: L-Threonine-15N

Cat. No.: B1632124

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of L-Threonine-1°N, a stable isotope-labeled amino acid crucial for a
variety of advanced research applications. This document details its chemical properties,
experimental protocols for its use in metabolic labeling and structural biology, and relevant
metabolic pathways.

Core Chemical Properties and Identification

L-Threonine-*>N is a non-radioactive, stable isotope-labeled version of the essential amino acid
L-threonine, where the naturally occurring N atom in the amino group is replaced with the *°N
isotope. This isotopic enrichment allows for the precise tracking and quantification of threonine

metabolism and its incorporation into proteins without the safety concerns and disposal issues

associated with radioactive isotopes.

The key identification and physical properties of L-Threonine-1>N are summarized in the table
below for easy reference.
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Property Value Citations
CAS Number 80681-09-0 [1][2]
Molecular Formula CaHo>NO3 [1]
Molecular Weight 120.11 g/mol [31[4]
Appearance Solid

Melting Point 256 °C (decomposes)

Optical Activity [0]20/D -27.4°, ¢ =1 in H20

Isotopic Purity Typically =98 atom % >N

Chemical Purity Typically =298%

Solubility Soluble in water.

Applications in Research and Development

L-Threonine-1>N is a versatile tool in modern biological and biomedical research, with primary
applications in:

e Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture
(SILAC) utilizes L-Threonine-1>N to metabolically label proteins in one cell population, which
can then be compared with an unlabeled or differently labeled population to accurately
guantify changes in protein abundance.

e Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Threonine-1°N allows researchers to
follow the pathways of threonine metabolism and its contribution to other metabolic networks
within a cell or organism.

e Biomolecular NMR Spectroscopy: The °N nucleus is NMR-active, and its incorporation into
proteins and other biomolecules aids in the determination of their three-dimensional structure
and dynamics.

Experimental Protocols
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The following sections provide detailed methodologies for key experiments involving L-
Threonine-*>N.

Protocol 1: Stable Isotope Labeling by Amino Acids in
Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment using L-Threonine->N to
quantify protein expression changes between two cell populations.

Materials:

Cells of interest

e SILAC-grade cell culture medium deficient in L-lysine, L-arginine, and L-threonine
o Dialyzed fetal bovine serum (dFBS)

e "Light" L-Threonine (1*N)

e "Heavy" L-Threonine->N

» Standard cell culture reagents and equipment

e Mass spectrometer (e.g., Orbitrap)

Methodology:

o Adaptation Phase:

o Culture two populations of cells in parallel.

o For the "heavy" population, supplement the SILAC medium with "heavy" L-Threonine-*>N
and "heavy" isotopes of lysine and arginine (if required for the specific experimental
design).

o For the "light" population, supplement the SILAC medium with the corresponding "light"
amino acids.
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o Culture the cells for at least five to six cell divisions to ensure near-complete incorporation
of the labeled amino acids into the proteome. The incorporation efficiency should be
checked by mass spectrometry.

o Experimental Phase:

o Once >95% incorporation is confirmed, subject the two cell populations to their respective
experimental conditions (e.g., drug treatment vs. control).

o After the treatment period, harvest the cells.

o Sample Preparation for Mass Spectrometry:

[e]

Combine equal numbers of cells from the "light" and "heavy" populations.

o

Lyse the combined cell pellet and extract the proteins.

[¢]

Digest the proteins into peptides using a suitable protease (e.g., trypsin).

[¢]

Clean up the peptide mixture using a desalting column.
e LC-MS/MS Analysis:

o Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o The mass spectrometer will detect pairs of peptides that are chemically identical but differ
in mass due to the presence of °N (and other heavy isotopes).

o The ratio of the peak intensities of the heavy and light peptides corresponds to the relative
abundance of the protein in the two cell populations.

Protocol 2: *>N-Labeling of Proteins in E. coli for NMR
Studies

This protocol describes the expression and purification of a 1°>N-labeled protein from E. coli for
structural analysis by NMR spectroscopy.
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Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the
protein of interest.

¢ M9 minimal medium components.

e 15NHa4Cl as the sole nitrogen source.

e Glucose (or other carbon source).

e Trace elements solution.

e Appropriate antibiotics.

e |IPTG (or other inducer).

» Protein purification equipment (e.g., chromatography system).
e NMR spectrometer.

Methodology:

 Starter Culture:

o Inoculate a small volume (e.g., 5-10 mL) of LB medium with a single colony of the
transformed E. coli.

o Grow overnight at 37°C with shaking.
e Main Culture and Labeling:

o Inoculate 1 L of M9 minimal medium containing *>NH4Cl as the sole nitrogen source with
the overnight starter culture.

o Grow the culture at 37°C with shaking until the ODeoo reaches 0.6-0.8.

e Protein Expression:
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o Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

o Continue to grow the culture for an additional 3-16 hours at a suitable temperature (e.g.,
18-37°C), optimized for the specific protein.

o Cell Harvesting and Protein Purification:
o Harvest the cells by centrifugation.
o Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

o Purify the *>N-labeled protein from the cell lysate using appropriate chromatography
techniques (e.qg., affinity, ion-exchange, size-exclusion chromatography).

e NMR Sample Preparation:

o Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer at a
specific pH, containing 5-10% D20 for the lock).

o Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1
mM).

o Transfer the sample to a high-quality NMR tube.
 NMR Data Acquisition:

o Acquire NMR spectra, such as a 'H-1>N HSQC experiment, to check for proper folding and
to serve as a fingerprint of the protein for further structural and dynamic studies.

Signaling and Metabolic Pathways

L-Threonine is involved in several key metabolic pathways. Understanding these pathways is
essential for designing and interpreting tracer experiments using L-Threonine-1°N.

Threonine Biosynthesis Pathway

In microorganisms like E. coli, L-threonine is synthesized from aspartate in a multi-step
enzymatic pathway.
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Caption: L-Threonine biosynthesis pathway from aspartate.

Threonine Degradation Pathway

Threonine can be catabolized through several pathways, with a major one leading to the
production of glycine and acetyl-CoA.
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Caption: Major catabolic pathway of L-Threonine.

SILAC Experimental Workflow

The general workflow for a quantitative proteomics experiment using SILAC is depicted below.
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Caption: General workflow for a SILAC experiment.

Conclusion

L-Threonine-*>N is an indispensable tool for modern life science research. Its application in
guantitative proteomics, metabolic flux analysis, and NMR-based structural biology provides
invaluable insights into complex biological processes. The protocols and pathway diagrams
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presented in this guide offer a solid foundation for researchers and drug development
professionals to effectively utilize this powerful stable isotope-labeled compound in their
studies. Proper experimental design and careful execution of these methodologies will
undoubtedly contribute to significant advancements in our understanding of biology and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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